molecular formula C13H17ClN2S B14072025 2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride

2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride

Cat. No.: B14072025
M. Wt: 268.81 g/mol
InChI Key: UKCKYOYLBBIZMX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethyl)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(Piperidin-4-ylmethyl)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)benzo[d]thiazole varies depending on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The molecular targets and pathways involved include binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-ylmethyl)benzo[d]thiazole
  • 2-(Morpholin-4-ylmethyl)benzo[d]thiazole

Uniqueness

2-(Piperidin-4-ylmethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C13H17ClN2S

Molecular Weight

268.81 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)-1,3-benzothiazole;hydrochloride

InChI

InChI=1S/C13H16N2S.ClH/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H

InChI Key

UKCKYOYLBBIZMX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC3=CC=CC=C3S2.Cl

Origin of Product

United States

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